(3-Isobutoxy-4-methoxyphenyl)methanol
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Overview
Description
(3-Isobutoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H18O3 It is a phenolic derivative characterized by the presence of isobutoxy and methoxy groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutoxy-4-methoxyphenyl)methanol typically involves the reaction of appropriate phenolic precursors with isobutyl bromide and methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Isobutoxy-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
(3-Isobutoxy-4-methoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isobutoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its biological activities may be attributed to its ability to interact with cellular components, such as enzymes and receptors, thereby modulating their functions .
Comparison with Similar Compounds
Similar Compounds
(3-Isopropoxy-4-methoxyphenyl)methanol: Similar structure with an isopropoxy group instead of an isobutoxy group.
(3-Ethoxy-4-methoxyphenyl)methanol: Similar structure with an ethoxy group instead of an isobutoxy group.
(3-Butoxy-4-methoxyphenyl)methanol: Similar structure with a butoxy group instead of an isobutoxy group.
Uniqueness
(3-Isobutoxy-4-methoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
(3-Isobutoxy-4-methoxyphenyl)methanol, a compound with the CAS number 1021067-57-1, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an isobutoxy group and a methoxy group attached to a phenyl ring. This configuration may influence its interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that this compound exhibits notable antioxidant properties. The free radical scavenging ability was assessed using the DPPH assay, where the compound demonstrated an IC50 value indicating effective scavenging activity compared to standard antioxidants like ascorbic acid.
Compound | IC50 (mg/mL) |
---|---|
This compound | 0.8–2.49 |
Ascorbic Acid | 0.1 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, revealing promising antibacterial activity.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Klebsiella pneumoniae | 25 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated varying degrees of cytotoxicity across different cell lines.
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.0 |
HL60 (Leukemia) | 10.0 |
The compound exhibited significant cytotoxic effects, warranting further investigation into its mechanisms of action in cancer therapy.
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in oxidative stress and cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes linked to cancer progression and inflammation.
Case Study 1: Antioxidant Effects on Cellular Models
A study investigated the effects of this compound on oxidative stress in human endothelial cells. The treatment resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
Case Study 2: Antimicrobial Efficacy in Vivo
Another study evaluated the antimicrobial efficacy of the compound in a murine model infected with Staphylococcus aureus. Results showed that administration of this compound significantly reduced bacterial load compared to untreated controls.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[4-methoxy-3-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C12H18O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
SLXISQPIWZYONS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CO)OC |
Origin of Product |
United States |
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